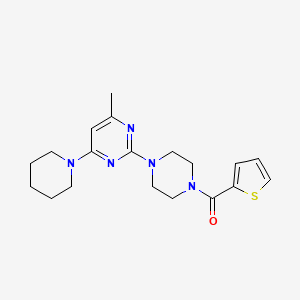![molecular formula C9H7F9N4O2S B5189796 ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate](/img/structure/B5189796.png)
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate is unique due to its high fluorine content and specific structural features. Similar compounds include:
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]carbamate: Differing by the presence of a pyrimidinyl group instead of the thiadiazolyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used in similar applications
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F9N4O2S/c1-2-24-5(23)20-7(8(13,14)15,9(16,17)18)19-4-22-21-3(25-4)6(10,11)12/h2H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFNOAIXKVZCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F9N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol](/img/structure/B5189714.png)
![(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B5189718.png)
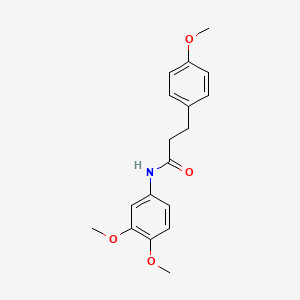
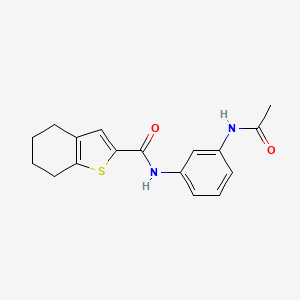
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B5189745.png)
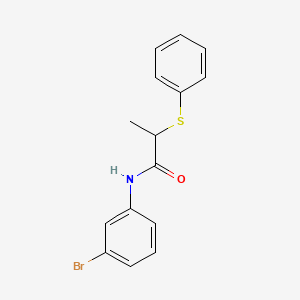
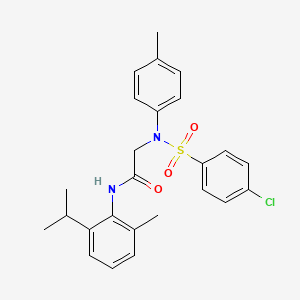
![4-(4-Chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B5189771.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5189775.png)
![(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5189780.png)
![2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)
![(1-benzothien-2-ylmethyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5189792.png)
![2-(2,4-dichlorophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5189793.png)
